molecular formula C11H11FO2 B2840369 8-Fluoro-6-methoxy-3,4-dihydronaphthalen-1(2H)-one CAS No. 1273596-37-4

8-Fluoro-6-methoxy-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B2840369
CAS No.: 1273596-37-4
M. Wt: 194.205
InChI Key: KWFNZGGLUHRUAT-UHFFFAOYSA-N
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Description

8-Fluoro-6-methoxy-3,4-dihydronaphthalen-1(2H)-one is an organic compound that belongs to the class of naphthalenones These compounds are characterized by a naphthalene ring system with various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Fluoro-6-methoxy-3,4-dihydronaphthalen-1(2H)-one typically involves multi-step organic reactions. A common approach might include:

    Starting Material: A suitable naphthalene derivative.

    Fluorination: Introduction of the fluorine atom using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Methoxylation: Introduction of the methoxy group using methanol in the presence of a base such as sodium hydride.

    Cyclization: Formation of the dihydronaphthalenone structure through intramolecular cyclization reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of naphthoquinones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted naphthalenones.

Scientific Research Applications

8-Fluoro-6-methoxy-3,4-dihydronaphthalen-1(2H)-one may have applications in:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and metabolic pathways.

    Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.

    Industry: Use in the production of materials with unique properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 8-Fluoro-6-methoxy-3,4-dihydronaphthalen-1(2H)-one would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine can enhance binding affinity and selectivity, while the methoxy group can influence the compound’s solubility and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    8-Fluoro-3,4-dihydronaphthalen-1(2H)-one: Lacks the methoxy group, which might affect its biological activity and chemical reactivity.

    6-Methoxy-3,4-dihydronaphthalen-1(2H)-one: Lacks the fluorine atom, potentially resulting in different binding properties and reactivity.

    8-Fluoro-6-methoxy-naphthalene: Lacks the dihydro structure, which might influence its stability and reactivity.

Uniqueness

The combination of fluorine and methoxy groups in 8-Fluoro-6-methoxy-3,4-dihydronaphthalen-1(2H)-one makes it unique, potentially offering a balance of properties such as enhanced binding affinity, metabolic stability, and solubility.

Properties

IUPAC Name

8-fluoro-6-methoxy-3,4-dihydro-2H-naphthalen-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO2/c1-14-8-5-7-3-2-4-10(13)11(7)9(12)6-8/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWFNZGGLUHRUAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=O)CCC2)C(=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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